molecular formula C11H13ClN2O3 B11644234 N-(3-chlorophenyl)-N'-(2-methoxyethyl)ethanediamide

N-(3-chlorophenyl)-N'-(2-methoxyethyl)ethanediamide

Cat. No.: B11644234
M. Wt: 256.68 g/mol
InChI Key: AEKTWSJLOWSBRN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(2-methoxyethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(2-methoxyethyl)ethanediamide typically involves the reaction of 3-chloroaniline with 2-methoxyethylamine in the presence of a suitable coupling agent. Common reagents used in this synthesis include carbodiimides or phosphonium salts. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(2-methoxyethyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the chlorophenyl and methoxyethyl moieties can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-(2-methoxyethyl)ethanediamide: Unique due to the combination of chlorophenyl and methoxyethyl groups.

    N-(3-chlorophenyl)-N’-(ethyl)ethanediamide: Lacks the methoxy group, potentially altering its properties.

    N-(3-methoxyphenyl)-N’-(2-methoxyethyl)ethanediamide: Substitution of the chlorine atom with a methoxy group.

Uniqueness

The unique combination of functional groups in N-(3-chlorophenyl)-N’-(2-methoxyethyl)ethanediamide can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

N'-(3-chlorophenyl)-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C11H13ClN2O3/c1-17-6-5-13-10(15)11(16)14-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,16)

InChI Key

AEKTWSJLOWSBRN-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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